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molecular formula C6H2Br2F2 B1354543 1,5-Dibromo-2,4-difluorobenzene CAS No. 28342-75-8

1,5-Dibromo-2,4-difluorobenzene

Cat. No. B1354543
M. Wt: 271.88 g/mol
InChI Key: PPUZKAPOPPRMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09219237B1

Procedure details

2,4-difluorobromobenzene (3 g, 15.5 mmol) and 260 mg of iron filings were placed in a two-neck flask, and 15 ml of dichloromethane was then added thereto. The two-neck flask was cooled in an ice bath, and a solution including bromine (1 ml, 18.7 mmol) and 15 ml of dichloromethane was added dropwise to the two-neck flask using an isobaric funnel. Next, the contents in the two-neck flask were heated under reflux for 3 hours. During heating, brown gas was produced. Then, the temperature was reduced to 20° C., and 50 ml of a sodium metabisulfite (Na2S2O5) aqueous solution (10%) was mixed with the contents in the two-neck flask by stirring for 1 hour for terminating the reaction therein. Thereafter, the contents in the two-neck flask were washed several times with deionized water to collect an organic layer, the organic layer was dehydrated using sodium sulfate (Na2SO4), and the solvent in the organic layer was removed, followed by column chromatography (SiO2, n-hexane), thereby obtaining white crystals (3.5 g, 83% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[Br:9].[Br:10]Br.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[Fe].ClCCl>[Br:10][C:5]1[CH:4]=[C:3]([Br:9])[C:2]([F:1])=[CH:7][C:6]=1[F:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)Br
Name
Quantity
260 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The two-neck flask was cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added dropwise to the two-neck flask
TEMPERATURE
Type
TEMPERATURE
Details
Next, the contents in the two-neck flask were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
During heating
CUSTOM
Type
CUSTOM
Details
brown gas was produced
CUSTOM
Type
CUSTOM
Details
was reduced to 20° C.
CUSTOM
Type
CUSTOM
Details
for terminating
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
Thereafter, the contents in the two-neck flask were washed several times with deionized water
CUSTOM
Type
CUSTOM
Details
to collect an organic layer
CUSTOM
Type
CUSTOM
Details
the solvent in the organic layer was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)Br)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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